molecular formula C12H11ClN2O3 B1370326 Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate CAS No. 364385-74-0

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

Cat. No. B1370326
M. Wt: 266.68 g/mol
InChI Key: BKBKGEHZTOGPIC-UHFFFAOYSA-N
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Patent
US07544699B2

Procedure details

To 6-methoxy-4-oxo-3,4-dihydro-quinazoline-2-carboxylic acid ethyl ester (1.38 g, 5.438 mmol) was added POCl3 (25 mL) and the solution was heated at 100° C. for 1.5 h. The solution was concentrated under reduced pressure and the residue was dissolved in EtOAc and washed with water, brine, dried (Na2SO4) and concentrated under reduced pressure to give 1.22 g of 4-chloro-6-methoxy-quinazoline-2-carboxylic acid ethyl ester.
Name
6-methoxy-4-oxo-3,4-dihydro-quinazoline-2-carboxylic acid ethyl ester
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:15][C:14](=O)[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:17][CH3:18])[CH:12]=2)[N:7]=1)=[O:5])[CH3:2].O=P(Cl)(Cl)[Cl:21]>>[CH2:1]([O:3][C:4]([C:6]1[N:15]=[C:14]([Cl:21])[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:17][CH3:18])[CH:12]=2)[N:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
6-methoxy-4-oxo-3,4-dihydro-quinazoline-2-carboxylic acid ethyl ester
Quantity
1.38 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC2=CC=C(C=C2C(N1)=O)OC
Name
Quantity
25 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NC2=CC=C(C=C2C(=N1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.